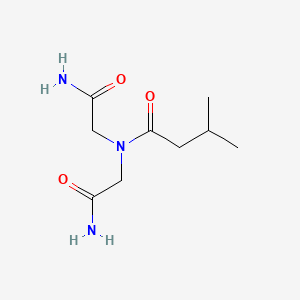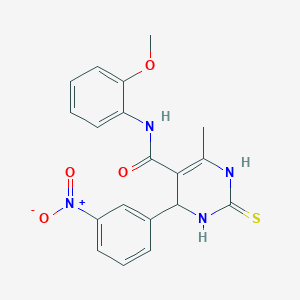![molecular formula C21H27N3O B4988624 N-(3,4-dimethylphenyl)-1-[3-(4-pyridinyl)propanoyl]-3-piperidinamine](/img/structure/B4988624.png)
N-(3,4-dimethylphenyl)-1-[3-(4-pyridinyl)propanoyl]-3-piperidinamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3,4-dimethylphenyl)-1-[3-(4-pyridinyl)propanoyl]-3-piperidinamine, also known as DPP-4 inhibitor, is a class of drugs used for the treatment of type 2 diabetes. It works by inhibiting the activity of dipeptidyl peptidase-4 (DPP-4), an enzyme that breaks down incretin hormones. This leads to increased insulin secretion and decreased glucagon secretion, which helps to regulate blood sugar levels.
Wirkmechanismus
The mechanism of action of N-(3,4-dimethylphenyl)-1-[3-(4-pyridinyl)propanoyl]-3-piperidinamine inhibitors involves the inhibition of the enzyme N-(3,4-dimethylphenyl)-1-[3-(4-pyridinyl)propanoyl]-3-piperidinamine, which is responsible for the degradation of incretin hormones. Incretin hormones, such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP), stimulate insulin secretion and inhibit glucagon secretion, leading to improved glycemic control.
Biochemical and Physiological Effects:
N-(3,4-dimethylphenyl)-1-[3-(4-pyridinyl)propanoyl]-3-piperidinamine inhibitors have been shown to have various biochemical and physiological effects. They increase insulin secretion, decrease glucagon secretion, and improve glucose uptake in peripheral tissues. They also reduce inflammation, oxidative stress, and apoptosis in various organs and tissues. In addition, N-(3,4-dimethylphenyl)-1-[3-(4-pyridinyl)propanoyl]-3-piperidinamine inhibitors have been shown to improve endothelial function, reduce blood pressure, and lower the risk of cardiovascular events.
Vorteile Und Einschränkungen Für Laborexperimente
N-(3,4-dimethylphenyl)-1-[3-(4-pyridinyl)propanoyl]-3-piperidinamine inhibitors have several advantages for use in lab experiments. They are relatively easy to synthesize and purify, and they have well-characterized mechanisms of action. They are also widely available and have been extensively studied in both in vitro and in vivo models. However, there are also some limitations to the use of N-(3,4-dimethylphenyl)-1-[3-(4-pyridinyl)propanoyl]-3-piperidinamine inhibitors in lab experiments. They can be expensive, and their effects can be influenced by various factors such as age, sex, and diet.
Zukünftige Richtungen
There are several future directions for research on N-(3,4-dimethylphenyl)-1-[3-(4-pyridinyl)propanoyl]-3-piperidinamine inhibitors. One area of interest is the development of more potent and selective inhibitors with fewer side effects. Another area of interest is the investigation of the long-term effects of N-(3,4-dimethylphenyl)-1-[3-(4-pyridinyl)propanoyl]-3-piperidinamine inhibitors on cardiovascular outcomes, as well as their potential use in the treatment of other diseases such as Alzheimer's disease and cancer. Finally, the use of N-(3,4-dimethylphenyl)-1-[3-(4-pyridinyl)propanoyl]-3-piperidinamine inhibitors in combination with other drugs for the treatment of type 2 diabetes is an area of ongoing research.
Synthesemethoden
The synthesis of N-(3,4-dimethylphenyl)-1-[3-(4-pyridinyl)propanoyl]-3-piperidinamine inhibitors involves the use of various chemical reactions and processes. One common method is the reaction of a piperidine derivative with a pyridine derivative in the presence of a suitable catalyst and solvent. The resulting compound is then further purified and characterized using various analytical techniques.
Wissenschaftliche Forschungsanwendungen
N-(3,4-dimethylphenyl)-1-[3-(4-pyridinyl)propanoyl]-3-piperidinamine inhibitors have been extensively studied for their potential therapeutic applications in the treatment of type 2 diabetes. They have been shown to improve glycemic control, reduce HbA1c levels, and lower the risk of cardiovascular events in patients with diabetes. In addition, N-(3,4-dimethylphenyl)-1-[3-(4-pyridinyl)propanoyl]-3-piperidinamine inhibitors have been investigated for their potential use in the treatment of other diseases such as Alzheimer's disease, cancer, and inflammatory disorders.
Eigenschaften
IUPAC Name |
1-[3-(3,4-dimethylanilino)piperidin-1-yl]-3-pyridin-4-ylpropan-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27N3O/c1-16-5-7-19(14-17(16)2)23-20-4-3-13-24(15-20)21(25)8-6-18-9-11-22-12-10-18/h5,7,9-12,14,20,23H,3-4,6,8,13,15H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BBIBEOMLIRDUCC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC2CCCN(C2)C(=O)CCC3=CC=NC=C3)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3,4-dimethylphenyl)-1-[3-(4-pyridinyl)propanoyl]-3-piperidinamine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-(2-fluorobenzyl)-3-{2-[(2S)-2-(hydroxymethyl)-1-pyrrolidinyl]-2-oxoethyl}-2-methyl-1,5,6,7-tetrahydro-4H-indol-4-one](/img/structure/B4988544.png)
![1-{3-[(dimethylamino)methyl]-2,4-dihydroxyphenyl}-2-(4-ethylphenoxy)ethanone hydrochloride](/img/structure/B4988546.png)
![ethyl 2-{[2-(4-methoxyphenoxy)propanoyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B4988562.png)
![4-[4-(2-bromophenoxy)-2-butyn-1-yl]morpholine](/img/structure/B4988568.png)
![N-methyl-N-[3'-(1H-pyrazol-3-yl)-4-biphenylyl]acetamide](/img/structure/B4988576.png)
![2-ethoxyethyl 4-[(2,3-dihydro-1,4-benzodioxin-2-ylcarbonyl)amino]benzoate](/img/structure/B4988578.png)
![4-(2-methoxyphenoxy)-1-({5-methyl-2-[4-(methylthio)phenyl]-1,3-oxazol-4-yl}methyl)piperidine](/img/structure/B4988587.png)
![methyl 4-{[(2-cyclopropyl-1,3-benzoxazol-6-yl)carbonyl]amino}butanoate](/img/structure/B4988591.png)
![11-(1,3-benzodioxol-5-yl)-3-(4-chlorophenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B4988615.png)

![4-{[1-(cyclopropylcarbonyl)-4-piperidinyl]oxy}-N-(2-hydroxyethyl)-N-isopropylbenzamide](/img/structure/B4988639.png)
![N-(2,4-dimethoxyphenyl)-3-{1-[2-(methylthio)benzoyl]-4-piperidinyl}propanamide](/img/structure/B4988646.png)

![N-[3-(1,3-benzothiazol-2-yl)-4-chlorophenyl]-2-furamide](/img/structure/B4988655.png)